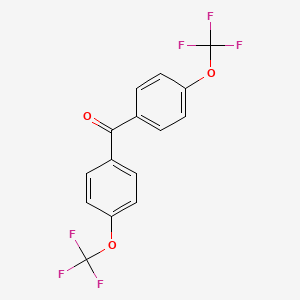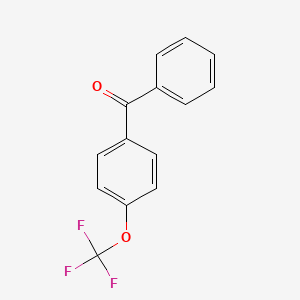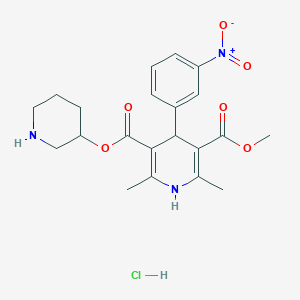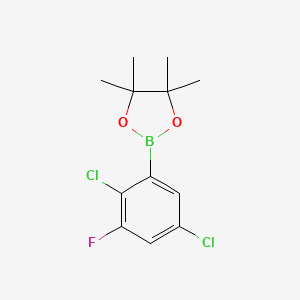
3,4-Dichlorophenylisocyanide dichloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorophenylisocyanide dichloride, 95% (3,4-DCPI-Cl) is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 95-97°C, and is soluble in water and ethanol. 3,4-DCPI-Cl is commonly used in organic synthesis, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorophenylisocyanide dichloride, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of other compounds. It is also used in the synthesis of polymers, as well as in the synthesis of other materials.
Wirkmechanismus
3,4-Dichlorophenylisocyanide dichloride, 95% is an anionic compound, which means that it has an overall negative charge. It is believed to act as a Lewis acid, meaning that it can act as a proton acceptor in chemical reactions. It is also believed to act as a nucleophile, meaning that it can act as an electron donor in chemical reactions. In addition, it can act as an electrophile, meaning that it can act as a proton donor in chemical reactions.
Biochemical and Physiological Effects
3,4-Dichlorophenylisocyanide dichloride, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it may have antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have antifungal, antibacterial, and antiviral properties. Additionally, it has been shown to have a protective effect on cells and tissues, as well as a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Dichlorophenylisocyanide dichloride, 95% in lab experiments include its low cost, availability, and ease of use. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is a toxic compound and should be handled with care. Additionally, it is a corrosive compound and should not be used in contact with skin or eyes.
Zukünftige Richtungen
The potential future directions of using 3,4-Dichlorophenylisocyanide dichloride, 95% in scientific research include further exploring its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and anti-cancer effects could be beneficial. Additionally, further research into its potential protective effects on cells and tissues, as well as its potential protective effects on the liver and kidneys, could also be beneficial. Finally, further research into its potential applications in the synthesis of polymers and other materials could also be beneficial.
Synthesemethoden
3,4-Dichlorophenylisocyanide dichloride, 95% is synthesized in a two-step process. In the first step, 3,4-dichloropropionyl chloride is reacted with sodium cyanide to produce 3,4-dichloropropionyl isocyanide. The second step involves the reaction of 3,4-dichloropropionyl isocyanide with sodium chloride to produce 3,4-Dichlorophenylisocyanide dichloride, 95%.
Eigenschaften
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

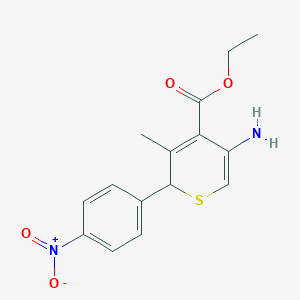
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

